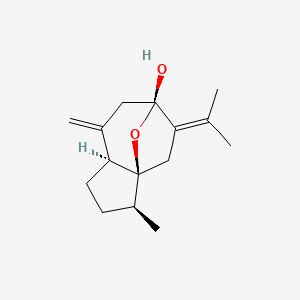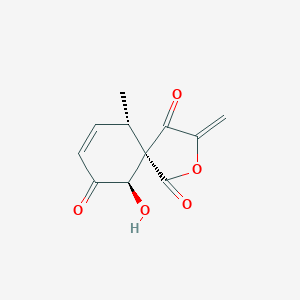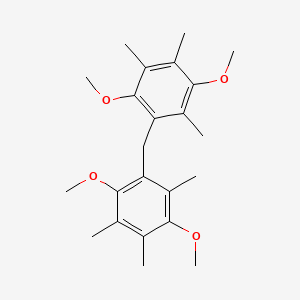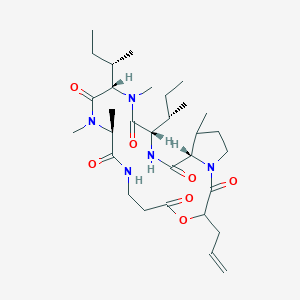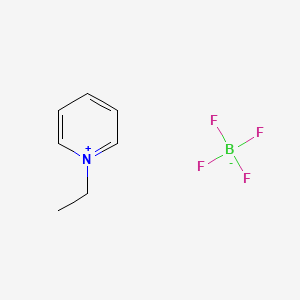
1-Ethylpyridinium tetrafluoroborate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Ethylpyridinium tetrafluoroborate involves the reaction of ethylpyridine with tetrafluoroboric acid or its derivatives. The process yields a product that is stable, crystalline, and non-hygroscopic under specific conditions, suitable for use in Suzuki cross-coupling reactions and as a catalyst or solvent in various chemical processes (Buszek & Brown, 2007).
Molecular Structure Analysis
The molecular structure of 1-Ethylpyridinium tetrafluoroborate has been explored using density functional theory (DFT) calculations and molecular dynamic (MD) simulations. These studies reveal a strong long-range ordered structure, with cations and anions alternately arranging. T-shaped orientation and H-bond interactions between fluorine atoms and the hydrogen atoms on the pyridine rings play a crucial role in this arrangement (Sun et al., 2010).
Chemical Reactions and Properties
1-Ethylpyridinium tetrafluoroborate participates in various chemical reactions, including electrophilic coupling in Suzuki cross-coupling reactions, indicating its utility as a versatile reagent in organic synthesis. Its stability and reactivity make it an attractive choice for creating complex organic molecules (Buszek & Brown, 2007).
Physical Properties Analysis
The physical properties of 1-Ethylpyridinium tetrafluoroborate, such as viscosities, thermal stability, surface tension, refractive index, pH, and density, have been investigated, showcasing its excellent thermal stability and wide electrochemical window. These properties make it suitable for applications as electrolytes in voltammetric studies and other electrochemical applications (Shamsipur et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-Ethylpyridinium tetrafluoroborate, such as its interaction with other chemicals and its role in catalysis, are influenced by its molecular structure and ionic nature. Its ability to form stable, non-hygroscopic crystals and participate in electrophilic coupling reactions underscores its utility in synthetic chemistry and its potential as a catalyst (Buszek & Brown, 2007).
Aplicaciones Científicas De Investigación
Morita-Baylis-Hillman (MBH) Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 1-Ethylpyridinium tetrafluoroborate is used as a reaction medium in the Morita-Baylis-Hillman (MBH) reactions of acrylonitrile with 4-nitrobenzaldehyde to yield MBH adducts .
- Results or Outcomes: The outcome of this reaction is the formation of MBH adducts .
Diels-Alder Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 1-Ethylpyridinium tetrafluoroborate is used as a solvent in the Diels-Alder reactions of isoprene with dienophiles .
- Results or Outcomes: The outcome of this reaction is the formation of a cyclic compound .
Solute-Solvent Interaction Studies
- Scientific Field: Physical Chemistry
- Application Summary: 1-Ethylpyridinium tetrafluoroborate is used as a component of a binary mixture, which is employed in the solute-solvent interaction studies using vitamins like nicotinic acid and ascorbic acid .
- Results or Outcomes: The outcome of these studies can provide valuable information about the properties of the solute and the solvent, as well as their interactions .
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
Propiedades
IUPAC Name |
1-ethylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKIITPDQKZZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049279 | |
| Record name | 1-Ethylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridinium tetrafluoroborate | |
CAS RN |
350-48-1 | |
| Record name | 1-Ethylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylenebicyclo[2.1.0]pentane](/img/structure/B1253234.png)
![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)
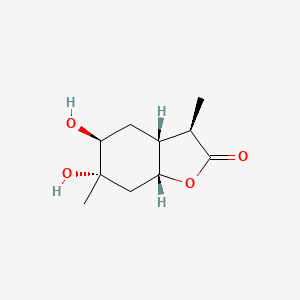
![9-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1253238.png)
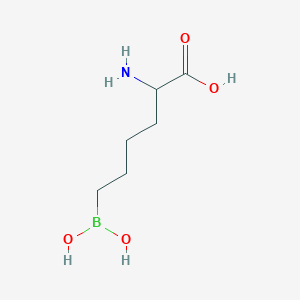
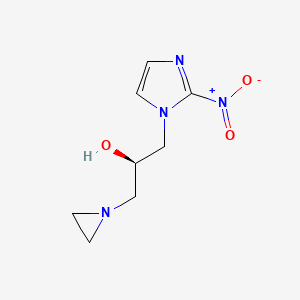
![2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one](/img/structure/B1253244.png)
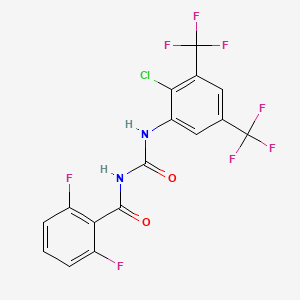
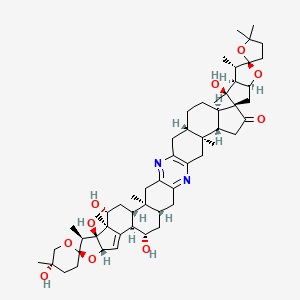
![tert-butyl 6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1253249.png)
